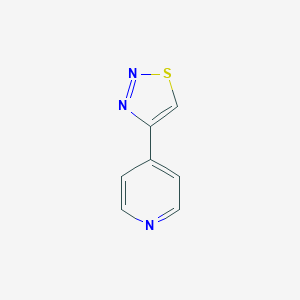

4-(1,2,3-Thiadiazol-4-yl)pyridine

Descripción general

Descripción

4-(1,2,3-Thiadiazol-4-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)pyridine typically involves the reaction of pyridine derivatives with thiadiazole precursors. One common method involves the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine . Another approach includes the reaction of 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine with sodium in n-butanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction is commonly used in the synthesis of the compound itself.

Condensation Reactions: These reactions involve the formation of new bonds between the thiadiazole and other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as morpholine and solvents like dimethylformamide are commonly used.

Condensation Reactions: Reagents like 2-aminobenzoic acid and anhydrous potassium carbonate in dry dimethylformamide are used.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including 4-(1,2,3-thiadiazol-4-yl)pyridine. Research indicates that compounds containing thiadiazole rings can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives of 1,2,3-thiadiazole have shown effectiveness against human leukemia HL-60 cells and colon adenocarcinoma HCT-116 cells by disrupting tubulin polymerization and affecting cellular viability .

Antimicrobial Properties

Thiadiazole derivatives exhibit significant antibacterial and antifungal activities. Studies have reported that this compound and its analogs can inhibit the growth of various pathogenic bacteria and fungi. This antimicrobial action is attributed to the disruption of microbial cellular processes, making these compounds potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Research has also suggested that thiadiazole derivatives possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound allows it to be utilized in developing novel pesticides. Thiadiazole-based compounds have been evaluated for their effectiveness against agricultural pests and pathogens. Their application can lead to improved crop yields and reduced reliance on traditional chemical pesticides .

Herbicide Activity

Some studies indicate that thiadiazole derivatives may also exhibit herbicidal properties. The ability to inhibit specific biochemical pathways in plants can be exploited to develop selective herbicides that target unwanted vegetation while preserving crop health .

Material Science Applications

Coordination Chemistry

Thiadiazoles are known for their ability to act as ligands in coordination chemistry. This compound can form complexes with various metal ions, which may lead to applications in catalysis and materials development. These complexes are studied for their electronic properties and potential use in electronic devices .

Polymer Chemistry

The incorporation of thiadiazole units into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research into thiadiazole-containing polymers is ongoing, with potential applications in coatings and advanced materials for electronics .

Anticancer Efficacy

A study conducted by Hammed et al. synthesized a series of pyridine-thiadiazole derivatives and evaluated their anticancer activity against several cancer cell lines. The results demonstrated promising anticancer effects compared to standard treatments, with some compounds exhibiting IC50 values in the low micromolar range .

Antimicrobial Screening

In another investigation focused on antimicrobial activity, researchers tested this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition zones in disk diffusion assays, indicating its potential as a new antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)pyridine involves its interaction with various molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, leading to its broad spectrum of biological activities . The exact molecular targets and pathways are still under investigation, but its ability to inhibit certain enzymes and its anticancer properties are of particular interest .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Thiadiazole: Another isomer of thiadiazole with similar biological activities.

1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.

1,2,5-Thiadiazole: Less commonly studied but still of interest in medicinal chemistry.

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)pyridine is unique due to its specific arrangement of nitrogen and sulfur atoms within the thiadiazole ring, which contributes to its distinct biological activities and its potential as a versatile building block in synthetic chemistry .

Actividad Biológica

4-(1,2,3-Thiadiazol-4-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a thiadiazole moiety. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to standard antimicrobial agents. For instance, studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various studies have reported its efficacy against different cancer cell lines. The compound has been shown to induce cytotoxic effects on human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines with IC50 values indicating potent activity .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HTC-116 | 2.03 ± 0.72 | |

| HepG-2 | 2.17 ± 0.83 | |

| MCF-7 (Breast Cancer) | 1.56 ± 0.45 | |

| A549 (Lung Cancer) | 1.16 |

These results suggest that the compound may act through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with various molecular targets within cells. For example, molecular docking studies have indicated that it can bind effectively to the epidermal growth factor receptor (EGFR), a common target in cancer therapy . The thiadiazole ring enhances its ability to penetrate cellular membranes and engage with these targets.

Study on Anticancer Properties

In one study focusing on the synthesis of pyridine-thiadiazole derivatives, researchers evaluated their anticancer properties using various assays. The synthesized compounds demonstrated significant cytotoxicity against several cancer cell lines when compared to standard treatments .

The study highlighted the importance of structural modifications in enhancing the anticancer activity of thiadiazole derivatives. For instance, substituents on the thiadiazole ring were found to influence the binding affinity and selectivity towards cancer cell targets.

Antimicrobial Efficacy Evaluation

Another investigation assessed the antimicrobial efficacy of different derivatives of this compound against clinical isolates of bacteria and fungi. The results indicated that certain modifications led to improved antimicrobial activity and lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics .

Propiedades

IUPAC Name |

4-pyridin-4-ylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c1-3-8-4-2-6(1)7-5-11-10-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBNSZNUEUONCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362993 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102253-71-4 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.